molecular formula C16H15N3O3S B14799865 N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide

Katalognummer: B14799865
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: CYUVQAVRYHCMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both nitro and carbamothioyl groups in its structure makes it a versatile molecule with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with methyl isothiocyanate to form N-benzyl-N-methylthiourea. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles like sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer cells, it could induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C16H15N3O3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C16H15N3O3S/c1-18(11-12-7-3-2-4-8-12)16(23)17-15(20)13-9-5-6-10-14(13)19(21)22/h2-10H,11H2,1H3,(H,17,20,23)

InChI-Schlüssel

CYUVQAVRYHCMPH-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.